4,5-Dibromo-1h-pyrrole-2-carboxamide
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Overview
Description
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide is a brominated pyrrole derivative. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrrole ring, and an amide group at the 2 position. It is a solid compound with a molecular weight of 268.89 g/mol .
Scientific Research Applications
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an inhibitor of bacterial enzymes such as DNA gyrase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide typically involves the bromination of 1H-pyrrole-2-carboxylic acid followed by the conversion of the carboxylic acid group to an amide. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of bromine and other reagents used in the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole derivative.
Oxidation Reactions: The amide group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include less substituted pyrrole derivatives.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from carrying out its function .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1H-pyrrole-2-carboxylic acid: This compound is similar but lacks the amide group.
4,5-Dibromo-1H-pyrrole-2-carboxaldehyde: This compound has an aldehyde group instead of an amide group.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has a methyl ester group instead of an amide group.
Uniqueness
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide is unique due to the presence of both bromine atoms and the amide group, which confer specific chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes makes it a compound of interest in medicinal chemistry .
Properties
CAS No. |
34649-20-2 |
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Molecular Formula |
C5H4Br2N2O |
Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) |
InChI Key |
VTWHNVAKXBNGFV-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)N |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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